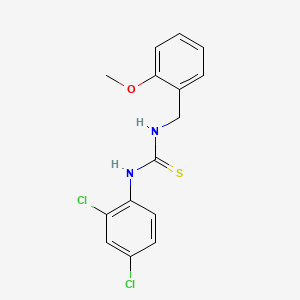
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is a member of the acrylamide family, which has been extensively studied for its applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that this compound may induce cell death in cancer cells by activating apoptosis pathways and inhibiting cell proliferation (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis (Zhang et al., 2016).
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress and DNA damage in cancer cells, which may contribute to its cytotoxic effects (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit the expression of several proteins that are involved in cancer cell survival and proliferation, including Bcl-2, cyclin D1, and MMP-9 (Wang et al., 2015; Zhang et al., 2016).
実験室実験の利点と制限
One advantage of using 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide in lab experiments is its potential therapeutic properties as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, which may make it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide can induce oxidative stress and DNA damage in cells, which may have harmful effects on normal cells as well as cancer cells (Wang et al., 2015; Zhang et al., 2016).
将来の方向性
There are several future directions for research on 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on apoptosis pathways and angiogenesis. Another direction is to explore the potential therapeutic applications of this compound in other diseases besides cancer, such as inflammation and autoimmune disorders. Additionally, future research could focus on developing more potent and less toxic derivatives of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide for clinical use.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound with potential therapeutic properties as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, inhibit angiogenesis, and induce oxidative stress and DNA damage. However, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and less toxic derivatives for clinical use.
合成法
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves the reaction of 4-fluoroacetophenone and 2-methoxy-5-nitrobenzaldehyde with acryloyl chloride in the presence of a base. The product is then purified by recrystallization. This method has been described in detail in a scientific publication by Wang et al. (2015).
科学的研究の応用
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been studied for its potential therapeutic properties, particularly as an anticancer agent. Several studies have shown that this compound has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit the growth and metastasis of cancer cells in animal models (Zhang et al., 2016).
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-23-15-8-7-13(19(21)22)10-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWRSCGWPJFEP-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)